GT 2016

Übersicht

Beschreibung

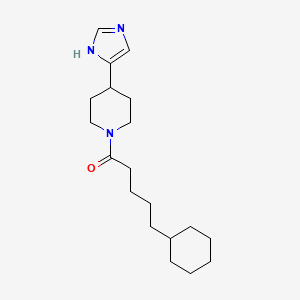

GT 2016 ist ein potenter, selektiver und die Blut-Hirn-Schranke durchdringender Histamin-H3-Rezeptor-Antagonist. Er weist eine hohe Affinität zum H3-Rezeptor mit einem Ki-Wert von 43,8 nM auf. Diese Verbindung ist bekannt für ihre Selektivität gegenüber H1- und H2-Rezeptoren und zeigt keine Aktivität gegenüber Histamin-Methyltransferase .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen. Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit umfassen, wie z. B. die Kontrolle von Temperatur, Druck und der Einsatz von Katalysatoren .

Wissenschaftliche Forschungsanwendungen

GT 2016 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um Interaktionen mit dem Histamin-H3-Rezeptor zu untersuchen und neue H3-Rezeptor-Antagonisten zu entwickeln.

Biologie: Forscher verwenden this compound, um die Rolle von Histamin-H3-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen, darunter Neurotransmission und Immunantwort.

Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie Schlafstörungen, kognitiven Beeinträchtigungen und Fettleibigkeit untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in Qualitätskontrollprozessen verwendet

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an den Histamin-H3-Rezeptor, einen G-Protein-gekoppelten Rezeptor, der an der Regulation der Freisetzung von Histamin und anderen Neurotransmittern im Gehirn beteiligt ist. Durch die Antagonisierung dieses Rezeptors erhöht this compound die Freisetzung von Histamin in der Großhirnrinde, was verschiedene physiologische Prozesse, einschließlich Wachheit, Appetit und kognitive Funktionen, modulieren kann .

Wirkmechanismus

Target of Action

GT-2016, also known as 5-Cyclohexyl-1-[4-(1H-imidazol-5-yl)-1-piperidinyl]-1-pentanone, is a potent, selective, and brain penetrant histamine H3 receptor antagonist . The histamine H3 receptor is the primary target of GT-2016 .

Mode of Action

GT-2016 interacts with the histamine H3 receptor, demonstrating high affinity and selectivity . It binds to H3 receptors and increases the release of histamine in the cerebral cortex, consistent with the blockade of presynaptic H3 autoreceptors .

Biochemical Pathways

The interaction of GT-2016 with the histamine H3 receptor affects the histaminergic pathways in the brain. By antagonizing the H3 receptor, GT-2016 increases histamine turnover and release . This modulation of histamine levels can have various downstream effects, influencing numerous physiological processes regulated by histamine.

Pharmacokinetics

GT-2016 has been shown to cross the blood-brain barrier, which is crucial for its activity as a central nervous system-active drug

Result of Action

The primary molecular effect of GT-2016’s action is the increased release of histamine in the cerebral cortex . This can lead to various cellular effects, given the role of histamine in numerous physiological processes, including sleep-wake regulation, cognitive functions, and more.

Biochemische Analyse

Biochemical Properties

GT-2016 has demonstrated high affinity and selectivity for the histamine H3 receptor in vitro . It interacts with these receptors, influencing biochemical reactions within the body . The nature of these interactions is characterized by GT-2016’s ability to bind to H3 receptors and increase the release of histamine in the cerebral cortex .

Cellular Effects

GT-2016 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving histamine . By binding to cortical histamine H3 receptors, GT-2016 can induce dose-dependent increases in histamine turnover .

Molecular Mechanism

The mechanism of action of GT-2016 involves its interaction with histamine H3 receptors at the molecular level . It binds to these receptors, leading to an increase in the release of histamine in the cerebral cortex . This is consistent with the blockade of presynaptic H3 autoreceptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GT-2016 have been observed to change over time . It has been shown to cross the blood-brain barrier and bind to cortical histamine H3 receptors in a dose-dependent manner . Elevated histamine release was observed for up to 2.5 hours after a higher dose .

Dosage Effects in Animal Models

In animal models, the effects of GT-2016 vary with different dosages . At concentrations that exhibited significant histamine H3 receptor occupancy, GT-2016 induced dose-dependent increases in histamine turnover .

Metabolic Pathways

GT-2016 is involved in metabolic pathways related to histamine turnover . It interacts with histamine H3 receptors, influencing the release and turnover of histamine .

Transport and Distribution

GT-2016 is transported across the blood-brain barrier and distributed within cells and tissues . It binds to cortical histamine H3 receptors, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of GT-2016 is primarily associated with histamine H3 receptors located in the cerebral cortex . Its activity and function are influenced by its ability to bind to these receptors and increase the release of histamine .

Vorbereitungsmethoden

The synthesis of GT 2016 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Analyse Chemischer Reaktionen

GT 2016 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen der Verbindung verändern und möglicherweise ihre Aktivität beeinflussen.

Reduktion: Reduktionsreaktionen können zur Modifikation der Struktur der Verbindung verwendet werden, wodurch ihre Bindungsaffinität und Selektivität beeinflusst werden.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und andere Nukleophile, die bestimmte Atome oder Gruppen in der Verbindung ersetzen können. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, aber sie zielen im Allgemeinen darauf ab, die pharmakologischen Eigenschaften der Verbindung zu verbessern.

Vergleich Mit ähnlichen Verbindungen

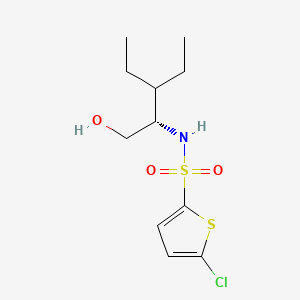

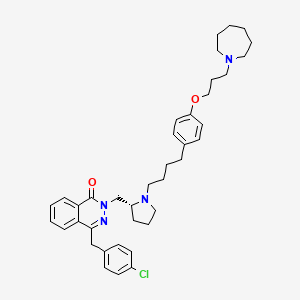

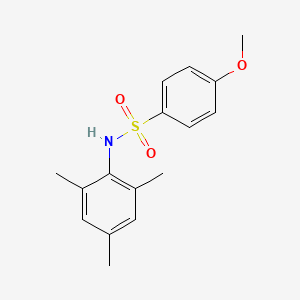

GT 2016 ist aufgrund seiner hohen Selektivität und Potenz als Histamin-H3-Rezeptor-Antagonist einzigartig. Zu den ähnlichen Verbindungen gehören:

Thioperamid: Ein weiterer H3-Rezeptor-Antagonist, jedoch mit unterschiedlichen Selektivitäts- und Potenzprofilen.

Clobenpropit: Ein potenter H3-Rezeptor-Antagonist mit zusätzlicher Aktivität an H4-Rezeptoren.

Pitolisant: Ein H3-Rezeptor-Antagonist/inverser Agonist, der klinisch zur Behandlung von Narkolepsie eingesetzt wird

This compound zeichnet sich durch seine spezifische Bindungsaffinität und die fehlende Aktivität gegenüber Histamin-Methyltransferase aus, was es zu einem wertvollen Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

5-cyclohexyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-12-10-17(11-13-22)18-14-20-15-21-18/h14-17H,1-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCGNPGLMAECND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCC(=O)N2CCC(CC2)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

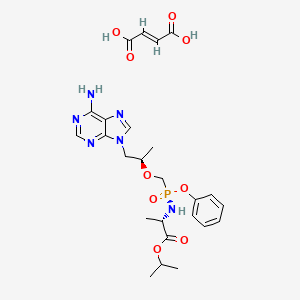

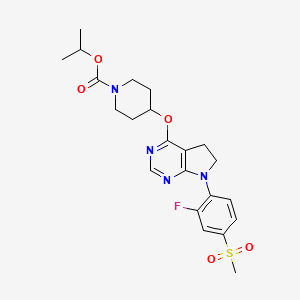

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxy}methyl)phosphonic acid](/img/structure/B1672340.png)

![(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1672342.png)

![methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate](/img/structure/B1672346.png)

![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)

![N-(4-(2-(Benzo[d]thiazol-2-yl)piperidine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B1672354.png)